Para- vs. Ortho-Hexyloxy Substitution: Melting Point and Crystal Packing Differentiation
The para-substituted target compound (5-(4-n-hexyloxybenzoyl)pentanoic acid) exhibits a melting point of 95–96 °C as colorless crystals, whereas its ortho-substituted regioisomer (5-(2-n-hexyloxybenzoyl)pentanoic acid, Example 13) melts at 64–65 °C as a white crystalline solid [1]. The 31 °C elevation in melting point reflects stronger intermolecular packing interactions in the para isomer, attributable to the linear molecular geometry that favors more efficient crystal lattice organization. Elemental analysis confirms identical stoichiometry (C18H26O4; Calculated: C 70.56, H 8.55) for both isomers, isolating the positional substitution as the sole structural variable responsible for the thermal differentiation [1].
| Evidence Dimension | Melting point (crystalline solid-state thermal stability) |
|---|---|
| Target Compound Data | 95–96 °C (colorless crystals) |
| Comparator Or Baseline | 5-(2-n-hexyloxybenzoyl)pentanoic acid: 64–65 °C (white crystalline solid) |
| Quantified Difference | ΔTm = +31 °C (para isomer more thermally stable) |
| Conditions | Recrystallization from aqueous ethanol/heptane; open capillary melting point determination. |
Why This Matters
For procurement in solid-formulation development or materials engineering, the higher melting point of the para isomer directly impacts processing windows, thermal stability margins, and shelf-life predictions.
- [1] Chagas, R.A.V. et al. U.S. Patent No. 5,504,244. Washington, DC: U.S. Patent and Trademark Office, 1996. Examples 12 and 13. View Source
